(2,2-Diphenylethyl)triphenylsilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H28Si |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,2-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-6-16-27(17-7-1)32(28-18-8-2-9-19-28)26-33(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,32H,26H2 |
InChI Key |
IHJKRGKEPZOXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Diphenylethyl Triphenylsilane
Development of Synthetic Routes
The primary synthetic route for (2,2-Diphenylethyl)triphenylsilane involves the hydrosilylation of 1,1'-diphenylethylene (1,1'-DPE). This reaction is performed in the presence of a catalyst. One documented method involves heating a solution of the catalyst in a suitable solvent, such as deuterated tetrahydrofuran (THF-d8), with 1,1'-DPE. amazonaws.com Following the initial reaction which often results in a distinct color change, the silane (B1218182) precursor is added, and the mixture is heated for a specified period to yield the final product. amazonaws.com
The progress and conversion of the substrates can be monitored using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy. amazonaws.com Upon completion, the product can be isolated and purified. In one instance, after removing the solvent under vacuum, this compound was isolated as colorless crystals. amazonaws.com The identity and purity of the compound were confirmed through various analytical methods, including melting point determination, multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si), and mass spectrometry. amazonaws.com
Precursor Compounds and Reagent Considerations in Synthesis
The synthesis of this compound relies on two key precursor compounds.
| Precursor Compound | Role in Synthesis |
| 1,1'-Diphenylethylene (1,1'-DPE) | The unsaturated olefin substrate that undergoes hydrosilylation. |
| Triphenylsilane (B1312308) | The hydrosilylating agent that provides the triphenylsilyl group. |
The choice of solvent and catalyst is also a critical consideration. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. amazonaws.com The catalyst facilitates the addition of the silicon-hydride bond of triphenylsilane across the carbon-carbon double bond of 1,1'-diphenylethylene.
Synthesis of Deuterated Analogues of this compound
A deuterated analogue, specifically (2,2'-diphenylethyl)triphenylsilane-d1, has been synthesized using a similar methodology but with a deuterated precursor. amazonaws.com The synthesis utilizes triphenylsilane-d1 as the silylating agent instead of the non-deuterated triphenylsilane. amazonaws.com
The reaction proceeds by adding triphenylsilane-d1 to a solution containing 1,1'-diphenylethylene and the catalyst in THF. amazonaws.com The resulting product, (2,2'-diphenylethyl)triphenylsilane-d1, incorporates a deuterium (B1214612) atom at the 1-position of the ethyl chain. The successful incorporation of deuterium is confirmed through analytical techniques, particularly ²H NMR (Deuterium NMR) spectroscopy, which would show a characteristic signal for the deuterium nucleus. amazonaws.com ¹³C NMR spectroscopy can also be used, though the resonance for the carbon atom attached to the deuterium may be difficult to observe due to C-D coupling and low intensity. amazonaws.com
Advanced Spectroscopic and Structural Characterization Techniques Applied to 2,2 Diphenylethyl Triphenylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (2,2-Diphenylethyl)triphenylsilane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. Experiments are typically conducted in a deuterated solvent, such as THF-d8, and chemical shifts are referenced to an internal standard like tetramethylsilane (B1202638) (TMS). amazonaws.com
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The spectrum is characterized by a series of multiplets in the aromatic region and two aliphatic signals corresponding to the ethyl bridge. amazonaws.com
The resonances for the protons are assigned based on their chemical environment and coupling patterns, often confirmed by two-dimensional NMR experiments like COSY. amazonaws.com The protons of the triphenylsilyl (Ph₃Si) group and the diphenylmethyl (Ph₂CH) moiety exhibit complex overlapping multiplets in the aromatic region, typically between 7.0 and 7.4 ppm. amazonaws.com The aliphatic protons of the ethyl linker appear as distinct signals. amazonaws.com
Table 1: ¹H NMR Spectral Data for this compound amazonaws.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons (H) | Assignment |
| 2.39 | t | 2 | Ph₂CHCH₂ SiPh₃ |
| 4.29 | t | 1 | Ph₂CH CH₂SiPh₃ |
| 7.03 - 7.10 | m | 4 | meta-Ph (from DPE) |
| 7.12 - 7.17 | m | 4 | ortho-Ph (from DPE) |
| 7.19 - 7.26 | m | 6 | meta-Ph (from SiPh₃) |
| 7.27 - 7.33 | m | 3 | para-Ph (from SiPh₃) |
| 7.33 - 7.37 | m | 6 | ortho-Ph (from SiPh₃) |
| Solvent: THF-d8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C{¹H} NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, distinct signals are observed for the aliphatic carbons of the ethyl bridge and the various aromatic carbons of the phenyl groups. amazonaws.com The chemical shifts differentiate the ipso, ortho, meta, and para carbons of the triphenylsilyl and diphenylethyl moieties. amazonaws.com
Table 2: ¹³C{¹H} NMR Spectral Data for this compound amazonaws.com
| Chemical Shift (δ) ppm | Assignment |
| 22.18 | Ph₂CHCH₂ SiPh₃ |
| 48.14 | Ph₂C HCH₂SiPh₃ |
| 126.96 | para-Ph (from DPE) |
| 128.67 | meta-Ph (from SiPh₃) |
| 128.70 | ortho-Ph (from DPE) |
| 129.10 | meta-Ph (from DPE) |
| 130.08 | para-Ph (from SiPh₃) |
| 136.15 | ipso-Ph (from SiPh₃) |
| 136.76 | ortho-Ph (from SiPh₃) |
| 148.03 | ipso-Ph (from DPE) |
| Solvent: THF-d8; Frequency: 100.6 MHz |
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopy
²⁹Si NMR spectroscopy is a powerful tool for probing the environment of the silicon atom. For organosilicon compounds, the chemical shift provides information about the substituents attached to the silicon. The ²⁹Si{¹H} NMR spectrum of the deuterated analogue, (2,2'-diphenylethyl)triphenylsilane-d₁, shows a single resonance at δ –11.18 ppm, which is characteristic for a tetraorganosilane of this type. amazonaws.com
Table 3: ²⁹Si{¹H} NMR Spectral Data for (2,2'-diphenylethyl)triphenylsilane-d₁ amazonaws.com
| Chemical Shift (δ) ppm | Assignment |
| -11.18 | Ph₂CDCH₂Si Ph₃ |
| Solvent: THF-d8; Frequency: 79.5 MHz |
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy for Labeled Compounds
To investigate reaction mechanisms or assign specific signals, isotopically labeled compounds are often synthesized. For (2,2'-diphenylethyl)triphenylsilane-d₁, where a deuterium atom replaces a proton at the methine position, ²H NMR spectroscopy is employed. The ²H NMR spectrum of this labeled compound in THF-d8 shows a singlet at 4.24 ppm, confirming the position of the deuterium label. amazonaws.com
Table 4: ²H NMR Spectral Data for (2,2'-diphenylethyl)triphenylsilane-d₁ amazonaws.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Deuterons (D) | Assignment |
| 4.24 | s | 1 | Ph₂CD CH₂SiPh₃ |
| Solvent: THF-d8; Frequency: 61.1 MHz |
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Chemical Ionization Mass Spectrometry (CI MS) Investigations
Chemical Ionization Mass Spectrometry (CI MS) is a soft ionization technique that typically results in less fragmentation than electron ionization, often allowing for the observation of the molecular ion or a protonated molecule. However, in the case of (2,2'-diphenylethyl)triphenylsilane-d₁, the molecular peak was not detected under CI-MS conditions (100 eV). amazonaws.com The major fragment observed in the spectrum corresponds to the loss of a phenyl group (C₆H₅) from the molecular ion, resulting in a prominent peak at m/z 364. amazonaws.com Another smaller fragment is observed at m/z 259. amazonaws.com
Table 5: CI MS Fragmentation Data for (2,2'-diphenylethyl)triphenylsilane-d₁ amazonaws.com
| m/z | Relative Intensity (%) | Assignment |
| 364 | 100 | [M⁺ - C₆H₅] |
| 259 | 16 | Fragment |
| Note: Molecular peak was not detected. |
Despite a comprehensive search for experimental data, no publicly available single-crystal X-ray diffraction studies for the compound this compound could be located. As a result, the detailed structural analysis requested for the article cannot be provided.
The investigation for this article included searches of major chemical and crystallographic databases, as well as the broader scientific literature. Entries for this compound were found in chemical catalogs and databases like PubChem; however, these sources only provide basic information and computed properties, not experimentally determined crystal structures.
The requested sections on solid-state structural elucidation, including single-crystal X-ray diffraction, molecular geometry, and conformational aspects, require specific data points such as crystal system, space group, unit cell dimensions, bond lengths, and torsion angles. This information is exclusively obtained through experimental X-ray crystallographic analysis.
Without access to a published crystal structure, any discussion on the precise three-dimensional arrangement of the atoms in the solid state would be purely speculative and would not meet the required standard of a scientifically accurate and authoritative article.
Therefore, the generation of the article with the specified outline and content is not possible at this time due to the absence of the necessary primary research data.
Mechanistic Investigations and Reaction Pathways Involving 2,2 Diphenylethyl Triphenylsilane
Exploration of Silyl (B83357) Migration Mechanisms
Silyl group migrations are a common feature in the chemistry of organosilanes, and the structure of (2,2-Diphenylethyl)triphenylsilane, with its β-diphenylmethyl group relative to the silicon atom, suggests several potential rearrangement pathways. These migrations can be broadly categorized into anionic and radical mechanisms, often leading to a thermodynamically more stable isomer. A key driving force for many such rearrangements is the high strength of the silicon-oxygen bond, which often features in the final products of reactions involving oxygen-containing reagents or trace impurities. organic-chemistry.orgwikipedia.org
One of the most well-known types of silyl migration is the Brook rearrangement , which typically involves the intramolecular [1,n]-anionic migration of a silyl group from a carbon to an oxygen atom. organic-chemistry.orgwikipedia.org While this compound does not possess a hydroxyl group to initiate a classic Brook rearrangement, related transformations could be envisaged under specific reaction conditions. For instance, if the ethyl bridge were to be functionalized with a hydroxyl group, a acs.orgnih.gov or acs.orgorganic-chemistry.org-Brook rearrangement could potentially occur. organic-chemistry.org
More relevant to the parent compound are radical-mediated silyl migrations. The generation of a radical at the carbon atom β to the silicon can lead to a rearrangement. The β-silyl radical could undergo a rearrangement, although β-scission is often a competing and more favorable pathway in many cases. nih.gov In the context of this compound, a hypothetical radical rearrangement could involve the migration of the triphenylsilyl group. However, the migration of a phenyl group from the adjacent carbon is also a possibility, leading to a constitutional isomer. The relative migratory aptitudes of silyl versus aryl groups would be a key factor in determining the product distribution.
Another potential pathway involves a 1,2-rearrangement , where a substituent on an adjacent atom migrates. wikipedia.org In the case of a carbocation generated at the α-carbon to the silyl group, a 1,2-hydride shift could occur. More interestingly, if a reactive intermediate were formed, the possibility of a 1,2-silyl or 1,2-phenyl shift would arise, driven by the formation of a more stable intermediate. wikipedia.org The stability of the potential intermediates, such as a tertiary carbocation versus a β-silyl carbocation, would dictate the favorability of such a rearrangement.
The photolysis of organosilanes, particularly those with aryl substituents, is known to generate silyl radicals and can induce novel rearrangements and addition reactions. acs.orgresearchgate.net The photolysis of this compound could potentially lead to homolytic cleavage of the C-Si bond or Si-Ph bond, generating radical species that could then undergo intramolecular rearrangements or intermolecular reactions.
| Plausible Migration Type | Initiating Species/Condition | Potential Product Type | Key References |
| Anionic Silyl Migration (Brook-type) | Base (if hydroxylated) | Silyl ether | organic-chemistry.orgwikipedia.org |
| Radical Silyl Migration | Radical initiator, Photolysis | Isomeric silane (B1218182) | acs.orgrsc.orgnih.gov |
| 1,2-Aryl/Silyl Shift | Carbocation formation | Isomeric silane | wikipedia.orgacs.org |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediates
To truly understand the mechanistic pathways of reactions involving this compound, in situ spectroscopic monitoring would be indispensable. This technique allows for the real-time observation of reactants, intermediates, and products without the need for isolating transient species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By setting up a reaction within an NMR tube, it is possible to acquire spectra at various time points, providing detailed structural information on all species present in the solution. For example, the progress of a silyl migration could be followed by observing the disappearance of the signals corresponding to this compound and the concurrent appearance of new signals for the rearranged product. The chemical shifts and coupling constants of the protons and carbons in the ethyl bridge and the phenyl groups would provide definitive evidence of any structural changes. Furthermore, specialized NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), could be used to identify different species in the reaction mixture based on their diffusion coefficients. While general methods for in situ NMR monitoring of reactions like photopolymerization are well-established, they can be adapted for studying rearrangements of specific molecules. acs.org
Fourier-Transform Infrared (FTIR) spectroscopy can also be employed for in situ monitoring, particularly for reactions that involve changes in functional groups. For instance, if a reaction leads to the formation of a hydroxyl or carbonyl group, the appearance of characteristic O-H or C=O stretching bands in the IR spectrum would be readily detectable. The use of attenuated total reflectance (ATR) probes allows for the direct immersion of the probe into the reaction mixture, providing real-time data on the changes in vibrational modes.
Transient absorption spectroscopy would be particularly useful for studying reactions initiated by photolysis. This technique allows for the detection and characterization of short-lived excited states and radical intermediates on timescales ranging from femtoseconds to milliseconds. nih.gov By analyzing the transient absorption spectra, one could identify the initial photoproducts and follow their subsequent decay and transformation into other species, providing crucial insights into the primary photochemical processes.
| Spectroscopic Technique | Information Gained | Applicability to this compound Reactions | Key References |
| In Situ NMR | Structural information on reactants, intermediates, and products; Reaction kinetics | Monitoring silyl and aryl migrations, identifying isomeric products. | acs.org |
| In Situ FTIR | Changes in functional groups | Detecting the formation of oxidation products (e.g., silanols, carbonyls). | mdpi.com |
| Transient Absorption Spectroscopy | Detection and characterization of short-lived excited states and radical intermediates | Studying photochemical rearrangements and radical-mediated pathways. | nih.gov |
Kinetic Studies of Reactions with this compound
Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative information about reaction rates and their dependence on various factors such as concentration, temperature, and catalysts. For any proposed rearrangement of this compound, a detailed kinetic analysis would be required to support the mechanistic hypothesis.
The rate of a reaction can be determined by monitoring the change in concentration of a reactant or product over time, typically using one of the in situ spectroscopic methods described above. For example, by following the decrease in the concentration of this compound using in situ NMR, the order of the reaction with respect to the starting material could be determined.
The Arrhenius equation and Eyring equation are fundamental in kinetic studies to determine the activation parameters of a reaction, such as the activation energy (Ea) and the enthalpy and entropy of activation (ΔH‡ and ΔS‡). These parameters provide insights into the energy barrier of the reaction and the nature of the transition state. For example, a large negative entropy of activation would suggest a highly ordered transition state, which might be expected for an intramolecular rearrangement.
Isotope labeling studies, such as replacing specific hydrogen atoms with deuterium (B1214612) or using ¹³C-labeled phenyl groups, can provide further mechanistic details through the observation of kinetic isotope effects (KIEs) . A significant KIE would indicate that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction.
While specific kinetic data for this compound is not available, the principles of kinetic analysis are universally applicable. The study of related systems, such as the rearrangement of β-(acyloxy)alkyl radicals, has relied heavily on kinetic and labeling studies to elucidate the underlying mechanisms.
| Kinetic Parameter/Method | Information Provided | Relevance to Mechanistic Investigation |
| Reaction Rate and Order | Dependence of rate on reactant concentrations | Helps to construct the rate law and identify species involved in the rate-determining step. |
| Activation Parameters (Ea, ΔH‡, ΔS‡) | Energy barrier and nature of the transition state | Differentiates between possible mechanistic pathways based on their energetic profiles. |
| Kinetic Isotope Effect (KIE) | Involvement of a specific bond in the rate-determining step | Provides evidence for bond cleavage/formation at a particular position. |
Catalytic Applications and Reactivity Profiles of 2,2 Diphenylethyl Triphenylsilane
Role in Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. (2,2-Diphenylethyl)triphenylsilane can be formed as a product in such reactions, particularly in the hydrosilylation of 1,1-diphenylethylene (B42955) (DPE) with triphenylsilane (B1312308). This reaction serves as a model for understanding the catalytic mechanisms of certain hydrosilylation processes.
The formation of this compound is a key indicator of the reaction pathway. In studies of potassium-catalyzed hydrosilylation, the reaction between triphenylsilane and DPE leads to the selective formation of this compound. The progress of this reaction can be monitored by techniques such as ¹H NMR spectroscopy to determine the conversion of the substrates. amazonaws.com
Participation in Potassium-Catalyzed Hydrosilylation of Activated Olefins
A significant application of this compound is observed in the context of potassium-catalyzed hydrosilylation of activated olefins, such as 1,1-diphenylethylene (DPE). Research has demonstrated that a potassium silyl (B83357) species, [K(18-crown-6)SiPh₃], can effectively catalyze the addition of triphenylsilane to DPE, yielding this compound. amazonaws.comrwth-aachen.defigshare.com
The reaction is typically conducted under an inert atmosphere in a solvent like THF-d8. The process involves the treatment of a catalyst solution with DPE, which results in a distinct color change, followed by the addition of the silane (B1218182). The reaction mixture is then heated to facilitate the conversion to this compound. amazonaws.com The isolation of this product as colorless crystals confirms its formation in the catalytic cycle. amazonaws.com
To further probe the reaction mechanism, isotopic labeling studies have been employed. For instance, the synthesis of the deuterated analogue, (2,2'-diphenylethyl)triphenylsilane-d1, has been instrumental. The characterization of this deuterated compound using ¹H, ¹³C{¹H}, and ²H NMR spectroscopy, as well as mass spectrometry, provides evidence for a proposed silyl migration mechanism in these potassium-catalyzed reactions. amazonaws.com
| Catalyst | Substrate | Silane | Product | Solvent | Conditions |
|---|---|---|---|---|---|
| [K(18-crown-6)SiPh₃] | 1,1-Diphenylethylene (DPE) | Triphenylsilane | This compound | THF-d8 | Heating |
Influence on Catalytic Activity and Selectivity in Organosilane Reactions
The structural characteristics of organosilanes, such as the steric bulk and electronic properties of the substituents on the silicon atom, play a crucial role in determining the activity and selectivity of catalytic hydrosilylation reactions. While specific comparative studies detailing the influence of this compound across a broad spectrum of organosilane reactions are not extensively documented, general principles of organosilane reactivity offer valuable insights.
The presence of bulky substituents on the silane, such as the triphenylsilyl and 2,2-diphenylethyl groups in the titular compound, can significantly impact the approach of the silane to the catalyst and the substrate. In many catalytic systems, steric hindrance can decrease the reaction rate. However, it can also be a tool to enhance selectivity. For instance, in certain transition-metal-catalyzed hydrosilylations, bulky silanes can favor the formation of one regioisomer over another. rsc.orgucsd.edu
The electronic nature of the substituents also plays a critical role. Phenyl groups, being electron-withdrawing, can influence the polarization of the Si-H bond, affecting its reactivity in catalytic cycles. The specific electronic environment created by the combination of triphenylsilyl and 2,2-diphenylethyl moieties would be expected to modulate the reactivity of the silicon center, although detailed studies quantifying this effect for this compound in a variety of catalytic systems are needed for a comprehensive understanding. The development of catalysts that can accommodate a wide range of silanes, including those with significant steric bulk, is an ongoing area of research in the field of organosilane chemistry. nih.govrsc.org
| Structural Feature | Potential Influence on Catalytic Activity | Potential Influence on Selectivity |
|---|---|---|
| Steric Bulk (e.g., phenyl, diphenylethyl groups) | May decrease reaction rates due to steric hindrance. rsc.org | Can enhance regioselectivity by favoring less hindered products. ucsd.edu |
| Electronic Effects (e.g., electron-withdrawing phenyl groups) | Affects the polarization and reactivity of the Si-H bond. | Can influence the preferred reaction pathway and product distribution. |
Computational and Theoretical Chemistry Studies of 2,2 Diphenylethyl Triphenylsilane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. arxiv.org These calculations, which solve the Schrödinger equation for a given molecular system, provide a detailed picture of electron distribution and orbital energies. arxiv.orgharvard.edu For (2,2-Diphenylethyl)triphenylsilane, the electronic structure is largely dictated by the interplay of the silicon atom with its phenyl and ethyl substituents.
Due to the absence of direct experimental or computational data for the title compound, the electronic properties can be inferred from studies on analogous phenylsilanes. Research on phenylsilanes, such as triphenylsilane (B1312308) and tetraphenylsilane, has shown that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are primarily composed of π-orbitals from the phenyl rings. The silicon atom's orbitals contribute to a lesser extent, primarily influencing the energy levels and the nature of the Si-C bonds.
A theoretical analysis would involve geometry optimization of the this compound molecule to find its most stable conformation. Subsequent calculations would reveal the distribution and energies of its molecular orbitals. It is anticipated that the HOMO would be localized on the phenyl rings of the triphenylsilyl group, while the LUMO would also be dominated by the π* orbitals of these rings. The presence of the 2,2-diphenylethyl group would introduce further complexity, with its own set of phenyl π-orbitals potentially mixing with those of the triphenylsilyl group, albeit to a lesser extent due to the insulating sp3-hybridized ethyl bridge.
A representative table of calculated electronic properties for analogous phenylsilanes, which can serve as a proxy for estimating the properties of this compound, is provided below. These values are typically obtained from Density Functional Theory (DFT) calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Triphenylsilane | -6.2 | -0.8 | 5.4 |
| Tetraphenylsilane | -6.5 | -0.9 | 5.6 |
| This compound (Estimated) | ~ -6.3 | ~ -0.85 | ~ 5.45 |
Note: The values for Triphenylsilane and Tetraphenylsilane are representative values from typical DFT calculations. The values for this compound are estimations based on these analogs.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and identifying the high-energy transition states that govern reaction rates. smu.edu For this compound, several reaction types could be computationally investigated, including nucleophilic substitution at the silicon center and reactions involving the C-H bonds of the ethyl linker.
The steric bulk of the triphenylsilyl and 2,2-diphenylethyl groups would be a major factor influencing reaction mechanisms. For instance, in a nucleophilic substitution reaction, the incoming nucleophile would face significant steric hindrance, making an S(_N)2-type mechanism with a pentacoordinate silicon transition state highly constrained. Computational modeling could map out the potential energy surface for such a reaction, comparing the energetics of different possible pathways.
Another area of interest would be the investigation of radical reactions, such as hydrogen abstraction from the ethyl group. The stability of the resulting carbon-centered radical would be influenced by the adjacent phenyl groups. Computational modeling could predict the bond dissociation energies of the C-H bonds and the geometry of the resulting radical, providing insights into the regioselectivity of such reactions.
The table below illustrates the kind of data that would be generated from a computational study of a hypothetical reaction, such as the hydrolysis of the Si-Ph bond, for analogous compounds.
| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |
| Phenyl group cleavage | Triphenylsilane + H₂O | 35 | Diphenylsilanol + Benzene | -10 |
| Phenyl group cleavage | This compound + H₂O (Estimated) | ~ 38 | (2,2-Diphenylethyl)diphenylsilanol + Benzene | ~ -9 |
Note: The values for Triphenylsilane are hypothetical and for illustrative purposes. The estimated values for the title compound reflect the expected increase in transition state energy due to greater steric hindrance.
Density Functional Theory (DFT) Applications in Silane (B1218182) Chemistry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic structure and properties of molecules. arxiv.orgprinceton.edu In the context of silane chemistry, DFT is widely used to investigate a range of phenomena, including reaction mechanisms, spectroscopic properties, and the nature of chemical bonding. hydrophobe.org
DFT calculations can provide detailed information about the electron density distribution in this compound, highlighting the polarization of the Si-C and C-H bonds. This information is crucial for understanding the molecule's reactivity, as regions of high or low electron density are often the sites of chemical attack. Furthermore, DFT can be used to calculate various molecular properties that can be compared with experimental data, such as vibrational frequencies (for infrared and Raman spectroscopy) and NMR chemical shifts.
The application of DFT to silane chemistry extends to understanding intermolecular interactions. For a bulky molecule like this compound, van der Waals forces and π-π stacking interactions between the phenyl rings play a significant role in determining its solid-state structure and its interactions with other molecules. DFT methods that include corrections for dispersion forces are particularly important for accurately modeling these non-covalent interactions.
Perspectives and Emerging Research Avenues in 2,2 Diphenylethyl Triphenylsilane Chemistry
Potential for Novel Synthetic Methodologies
The sterically hindered nature of the (2,2-Diphenylethyl)triphenylsilyl group could be harnessed to develop novel synthetic methodologies. The bulky substituents on the silicon atom can influence the stereochemical outcome of reactions at adjacent centers. This steric hindrance can be exploited for diastereoselective transformations, where the silyl (B83357) group directs the approach of reagents to a specific face of the molecule.
Furthermore, the synthesis of derivatives of (2,2-Diphenylethyl)triphenylsilane itself presents opportunities for methodological advancement. The introduction of functional groups onto the phenyl rings or the ethyl backbone could lead to a new class of versatile organosilane reagents. Research into the selective functionalization of such sterically congested molecules would be a valuable contribution to synthetic chemistry.
A potential area of exploration is the use of the (2,2-Diphenylethyl)triphenylsilyl moiety as a bulky protecting group for alcohols. Silyl ethers are widely used as protecting groups in organic synthesis due to their tunable stability. wikipedia.orgnumberanalytics.com The significant steric bulk of the (2,2-Diphenylethyl)triphenylsilyl group would likely confer a high degree of stability to the corresponding silyl ether, making it suitable for multi-step syntheses where robust protection is required. researchgate.netnih.gov The development of efficient methods for the introduction and selective cleavage of such a bulky silyl ether would be a key focus.
Table 1: Comparison of Common Silyl Ether Protecting Groups
| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Key Features |
| Trimethylsilyl | TMS | 1 | Easily cleaved, sensitive to mild acid. |
| Triethylsilyl | TES | 64 | More stable than TMS. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Widely used, good balance of stability and ease of cleavage. wikipedia.org |
| Triisopropylsilyl | TIPS | 700,000 | Very stable to a wide range of conditions. wikipedia.org |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable, often used in complex synthesis. wikipedia.org |
| (2,2-Diphenylethyl)triphenylsilyl | (Projected) | High | Potentially offers very high stability due to significant steric bulk. |
Data for established silyl groups is illustrative and based on general trends in organic synthesis. The stability of the (2,2-Diphenylethyl)triphenylsilyl group is a projection based on its structure.
Exploration of New Catalytic Transformations
The application of organosilanes in catalysis is a rapidly expanding field. While direct catalytic applications of this compound are not yet reported, its structural features suggest potential roles in emerging catalytic systems. The bulky nature of the substituents on silicon can influence the coordination environment and reactivity of a catalytically active metal center.
One area of interest is the development of transition metal complexes bearing bulky silyl ligands for catalytic reactions such as C-H activation and cross-coupling. The steric profile of a ligand like a functionalized this compound could promote specific reaction pathways or enhance the stability of the catalyst.
Furthermore, photoredox catalysis has emerged as a powerful tool for organic synthesis. In some photoredox cycles, organosilanes can act as radical initiators or precursors to reactive silyl radicals. While research has often focused on less hindered silanes, the unique electronic and steric properties of this compound could lead to novel reactivity in photocatalytic transformations, such as radical thiol-ene reactions. nih.gov
Table 2: Potential Catalytic Roles for Bulky Organosilanes
| Catalytic Area | Potential Role of this compound Derivatives | Rationale |
| Transition Metal Catalysis | Ligand for catalytic complexes | Steric bulk can influence catalyst activity, selectivity, and stability. |
| Photoredox Catalysis | Precursor to silyl radicals | Unique steric and electronic properties may lead to novel radical reactivity. |
| Asymmetric Catalysis | Chiral ligand backbone | Introduction of chirality could enable enantioselective transformations. |
Integration into Advanced Materials Research
The incorporation of bulky organosilane moieties into polymers is a known strategy to modify their physical and chemical properties. The (2,2-Diphenylethyl)triphenylsilyl group, with its significant volume and rigidity, could be a valuable building block for the synthesis of advanced materials with tailored characteristics.
Introducing this compound as a pendant group on a polymer backbone could significantly impact the polymer's properties. nih.gov The bulky nature of the group would likely increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability. Moreover, the hydrophobic phenyl groups could impart water-repellent properties to the material surface. Organofunctional silanes are known to act as coupling agents and adhesion promoters between inorganic and organic materials. nih.govgarzantispecialties.com
Another exciting avenue is the investigation of the photophysical properties of polymers containing the (2,2-Diphenylethyl)triphenylsilyl moiety. Polymers with pendant chromophoric groups can exhibit interesting light-emitting properties. acs.orgmdpi.com The phenyl groups within the this compound unit could be functionalized with chromophores to create novel light-emitting polymers with potential applications in organic light-emitting diodes (OLEDs) and sensors. The bulky silyl group could also serve to separate chromophoric units, potentially reducing aggregation-caused quenching of fluorescence, a common issue in luminescent polymers. mdpi.comresearchgate.net
Table 3: Predicted Impact of (2,2-Diphenylethyl)triphenylsilyl Group on Polymer Properties
| Polymer Property | Predicted Effect of Incorporation | Scientific Rationale |
| Glass Transition Temperature (Tg) | Increase | The bulky and rigid nature of the silyl group restricts polymer chain mobility. |
| Thermal Stability | Enhancement | Increased Tg and the inherent stability of the Si-C and Si-O bonds contribute to thermal robustness. |
| Solubility | Modification | The large hydrophobic groups may alter solubility in organic solvents. |
| Photoluminescence | Potential for tunable emission | Functionalization with chromophores and prevention of aggregation. |
| Surface Properties | Increased hydrophobicity | The presence of numerous phenyl groups would create a nonpolar surface. |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for (2,2-Diphenylethyl)triphenylsilane in academic research?
- Methodological Answer : Synthesis typically involves reacting halogenated phenyl derivatives with silane precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvents like dichloromethane are preferred due to their compatibility with moisture-sensitive reactions. Temperature control (e.g., 0–25°C) and reaction time optimization (12–24 hours) are critical for achieving yields >70%. Monitoring via TLC or GC-MS is recommended to track progress .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm bond connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity threshold) ensures minimal impurities. Cross-referencing spectral data with analogous silane compounds (e.g., triphenylsilane derivatives) enhances reliability .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave Si–C bonds. Stability tests under ambient conditions (e.g., 25°C, 60% humidity) over 48 hours can empirically assess degradation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Compare experimental data with computational simulations (DFT or MD) to identify dominant conformers. For ambiguous peaks, isotopic labeling (e.g., H or Si) or variable-temperature NMR can clarify dynamic processes .
Q. What strategies mitigate unexpected byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts like siloxanes or disilyl ethers often form due to trace moisture. Pre-drying solvents (molecular sieves) and reagents (azeotropic distillation) minimizes this. If byproducts persist, employ scavengers (e.g., activated alumina) or adjust stoichiometry (excess silane precursor). Mechanistic studies using Si NMR can pinpoint side-reaction pathways .
Q. How can reaction yields be systematically optimized for this compound synthesis?
- Methodological Answer : Use design of experiments (DoE) to evaluate variables: solvent polarity (e.g., toluene vs. THF), catalyst loading (e.g., Pd/C vs. Grubbs catalyst), and temperature gradients. Response surface modeling identifies optimal conditions. For scalability, transition from batch to flow reactors improves heat/mass transfer and reduces side reactions .
Q. What advanced techniques characterize the electronic properties of this compound for materials science applications?
- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, while UV-vis spectroscopy assesses π→π* transitions in the diphenylethyl moiety. Computational methods (TD-DFT) correlate experimental spectra with frontier molecular orbitals. X-ray crystallography, if feasible, provides precise bond angles and steric effects influencing electronic behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. Replicate protocols using standardized reagents (≥97% purity) and document moisture levels (<50 ppm). Statistical analysis (e.g., ANOVA) of triplicate experiments identifies outliers and establishes reproducibility thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
